2,2'-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Description
2,2'-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 1810858-72-0) is a bis-boronic ester featuring a central 2,4,6-trimethylphenylene core symmetrically substituted with two pinacol boronate groups. This compound is synthesized via palladium-catalyzed borylation, as noted in Table 2 of a study on o,o-disubstituted arylboronates . Its sterically hindered structure and electron-rich aromatic core make it valuable in cross-coupling reactions for constructing conjugated polymers and small molecules in materials science.
Properties
Molecular Formula |
C21H34B2O4 |
|---|---|
Molecular Weight |
372.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2,4,6-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H34B2O4/c1-13-12-14(2)17(23-26-20(8,9)21(10,11)27-23)15(3)16(13)22-24-18(4,5)19(6,7)25-22/h12H,1-11H3 |
InChI Key |
JRFMKZOHOQCUBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2C)C)B3OC(C(O3)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2,4,6-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.
Oxidation: The boronic ester can be oxidized to form boronic acids.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Boronic acids.
Hydrolysis: Boronic acids.
Scientific Research Applications
2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the study of enzyme inhibitors and as a tool for labeling biomolecules.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form stable complexes with certain biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous bis-boronate derivatives, focusing on substituent effects, reactivity, solubility, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Steric and Electronic Effects :
- The target compound’s 2,4,6-trimethylphenylene core provides greater steric hindrance than analogs like 2,5-dimethoxy derivatives, slowing undesired side reactions in cross-couplings .
- Electron-withdrawing groups (e.g., CF₃ in 1146215-02-2) increase boron electrophilicity, accelerating Suzuki-Miyaura reactions compared to electron-donating methoxy groups .
Solubility and Processability :
- Alkoxy chains (e.g., octyloxy in 457931-26-9) significantly enhance solubility in THF and chlorinated solvents, enabling solution processing for thin-film devices .
- The target compound’s methyl groups offer moderate solubility, balancing reactivity and processability in solid-state syntheses .
Applications in Materials Science :
- Ortho-substituted derivatives (e.g., 269410-07-3) exhibit strong metal-chelation capabilities, making them ideal for photoluminescent complexes .
- Extended π-systems (e.g., terphenyl-based 1,1':4',1''-terphenyl derivatives) are preferred for high-efficiency OLEDs due to superior charge mobility .
Synthetic Accessibility :
- The target compound is synthesized in a single step via palladium catalysis , whereas trifluoromethyl-substituted analogs require multi-step routes with lower yields (e.g., 66% for 1146215-02-2) .
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